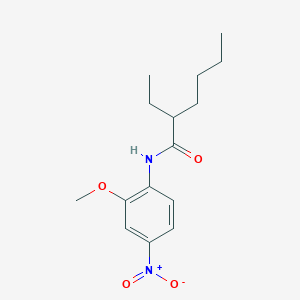![molecular formula C17H19F3N4O3S B14929872 (4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B14929872.png)
(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE is a complex organic molecule characterized by its unique structural components. This compound features a combination of difluoromethyl, dimethylpyrazol, sulfonyl, piperazino, and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Piperazine coupling: The sulfonylated pyrazole is coupled with piperazine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final coupling with fluorophenyl methanone: This step involves the reaction of the piperazine derivative with 4-fluorophenyl methanone, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-{[1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE
- (4-{[1-(METHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE
Uniqueness
The presence of the difluoromethyl group in (4-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)(4-FLUOROPHENYL)METHANONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C17H19F3N4O3S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
[4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C17H19F3N4O3S/c1-11-15(12(2)24(21-11)17(19)20)28(26,27)23-9-7-22(8-10-23)16(25)13-3-5-14(18)6-4-13/h3-6,17H,7-10H2,1-2H3 |
InChI-Schlüssel |
XAAXHAXCRQPCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide](/img/structure/B14929802.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B14929805.png)
![13-(difluoromethyl)-4-(2,5-dimethylpyrazol-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929808.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929816.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B14929823.png)
![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)


![4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14929855.png)
![3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B14929867.png)
![N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929874.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14929881.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929883.png)
